molecular formula C10H5F3N2O2S B1460320 5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid CAS No. 1993310-10-3

5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid

Cat. No. B1460320
M. Wt: 274.22 g/mol
InChI Key: CLIOUISFJBYHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of “5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” has been characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .


Molecular Structure Analysis

The molecular formula of “5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” is C12H7F3O3 . Its average mass is 256.177 Da and its monoisotopic mass is 256.034729 Da .


Chemical Reactions Analysis

The title compound has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It has also been used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid” include a molecular formula of C12H7F3O3, an average mass of 256.177 Da, and a monoisotopic mass of 256.034729 Da .

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The antimicrobial activity of the title compound was investigated in vitro, showing moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) . The results confirm the potential of 2-formylphenylboronic acids as antibacterial agents and give a hint of their possible mechanism of action .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2S/c11-10(12,13)6-4-2-1-3-5(6)7-14-15-8(18-7)9(16)17/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIOUISFJBYHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid
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